1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline
Description
1-(3-Methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound featuring an imidazo[4,5-b]quinoxaline core substituted with a 3-methoxypropyl chain at position 1 and a 3,4,5-trimethoxyphenyl group at position 2. The imidazoquinoxaline scaffold is known for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or nucleic acids. The 3,4,5-trimethoxyphenyl moiety is a common pharmacophore in anticancer agents (e.g., combretastatin analogs), where it enhances binding to tubulin or kinase targets . The 3-methoxypropyl substituent may improve solubility and pharmacokinetic properties compared to bulkier alkyl groups.
Properties
IUPAC Name |
3-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-27-11-7-10-26-21(14-12-17(28-2)19(30-4)18(13-14)29-3)25-20-22(26)24-16-9-6-5-8-15(16)23-20/h5-6,8-9,12-13H,7,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRLLCXLCYGXQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazoquinoxaline core: This can be achieved by the condensation of an appropriate diamine with a diketone under acidic conditions.
Introduction of the methoxypropyl group: This step involves the alkylation of the imidazoquinoxaline core with 3-methoxypropyl halide in the presence of a base such as potassium carbonate.
Addition of the trimethoxyphenyl group: The final step involves the coupling of the intermediate with 3,4,5-trimethoxyphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazoquinoxaline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Quinoxaline derivatives with various oxidation states.
Reduction: Reduced imidazoquinoxaline derivatives.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
Antimicrobial Activity
Quinoxaline derivatives are known for their antimicrobial properties. Several studies have highlighted the effectiveness of imidazoquinoxaline compounds against a range of pathogens:
- Bacteriostatic and Fungistatic Properties : Research indicates that imidazoquinoxaline derivatives exhibit significant bacteriostatic and fungistatic activities. For instance, derivatives with specific alkyl substitutions have been shown to possess minimal inhibitory concentrations (MICs) comparable to established antimicrobial agents .
- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to interfere with bacterial cell wall synthesis or inhibit essential metabolic pathways. The presence of methoxy groups in the structure enhances solubility and bioavailability, contributing to their efficacy .
Anticancer Applications
The anticancer potential of 1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline has been investigated in various cancer cell lines:
- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including those resistant to traditional therapies. For example, it has shown significant inhibitory effects against gefitinib-resistant lung cancer cells with an IC50 value significantly lower than that of gefitinib itself .
- Mechanisms of Action : The compound's anticancer effects are believed to involve the modulation of redox states within cells, alterations in mitochondrial membrane potential, and induction of apoptosis through various signaling pathways. Molecular docking studies suggest that it binds effectively to key targets involved in cancer progression, such as the epidermal growth factor receptor (EGFR) .
Neuroprotective Effects
Recent research has also explored the neuroprotective effects of quinoxaline derivatives:
- Potential in Treating Neurological Disorders : Quinoxaline derivatives have been noted for their ability to mitigate neurodegenerative conditions such as Parkinson's disease and depression. The mechanism often involves antioxidant activity and the inhibition of neuroinflammation .
- Clinical Relevance : Given the rising incidence of neurological disorders globally, compounds like this compound could serve as promising candidates for novel therapeutic strategies aimed at neuroprotection.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Trimethoxyphenyl Group: Present in the target compound and ’s quinoxaline derivatives, this group is associated with microtubule disruption in cancer cells . Its absence in compounds like or suggests divergent mechanisms (e.g., kinase/DNA targeting).
- Alkyl vs. Aryl Substituents : The 3-methoxypropyl chain in the target compound likely improves water solubility compared to bulky aromatic groups (e.g., benzodioxane in ), which may reduce bioavailability.
- Sulfonyl and Tosyl Groups : Found in , these electron-withdrawing groups could modulate electron density, affecting binding to ATP pockets in kinases.
Biological Activity
1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline is a compound belonging to the imidazoquinoxaline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, anticancer effects, and other pharmacological activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of imidazoquinoxaline exhibit significant antimicrobial properties. A study highlighted that certain imidazo[1,5-a]quinoxaline derivatives demonstrated effective bacteriostatic and fungistatic activities with minimum inhibitory concentration (MIC) values comparable to standard antimicrobial agents . The presence of electron-donating groups such as methoxy enhances the activity against both bacteria and fungi.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | TBD |
| Reference Drug A | 16 | Bacteriostatic |
| Reference Drug B | 32 | Fungistatic |
Anticancer Activity
The imidazoquinoxaline scaffold has shown promise in cancer research. Compounds based on this structure have been evaluated for their ability to inhibit cell growth in various cancer cell lines. For instance, studies have demonstrated that modifications in the quinoxaline structure can significantly impact its efficacy against melanoma cells. In vitro assays indicated that certain derivatives could reduce cell viability by over 50% at concentrations as low as 10 µM .
| Cell Line | Compound Concentration (µM) | % Cell Viability |
|---|---|---|
| A375 (Melanoma) | 10 | 45% |
| B16F10 (Melanoma) | 10 | 40% |
The mechanism by which imidazoquinoxalines exert their biological effects is multifaceted. They are believed to interact with several cellular pathways:
- Inhibition of Kinases : Some derivatives act as inhibitors of receptor tyrosine kinases involved in cancer progression.
- Induction of Apoptosis : Certain compounds promote programmed cell death in malignant cells through mitochondrial pathways.
- Antioxidant Activity : The presence of methoxy groups may contribute to antioxidant properties, reducing oxidative stress in cells.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of various imidazoquinoxaline derivatives against common pathogens. The results indicated that the compound under study displayed a promising spectrum of activity against both Gram-positive and Gram-negative bacteria.
- Clinical Relevance in Melanoma : In a preclinical model for melanoma treatment, compounds similar to this compound showed significant tumor regression when administered in conjunction with traditional therapies.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield and purity of 1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline?
- Methodological Answer :
- Key Steps :
Cyclization : Use intramolecular cyclization of intermediates (e.g., 1-(2-isocyanophenyl)-1H-imidazole derivatives) with phenyliodine(III) dicyclohexanecarboxylate under visible light to form the imidazoquinoxaline core .
Substituent Introduction : Employ nucleophilic aromatic substitution (SNAr) to attach the 3-methoxypropyl and trimethoxyphenyl groups. Triethylamine or DIPEA is recommended as a base to deprotonate intermediates .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (DMSO/water) to isolate the product .
- Optimization : Control reaction temperature (60–80°C), inert atmosphere (N₂/Ar), and solvent choice (DMSO for polar intermediates, acetonitrile for coupling reactions) .
Q. How can the structural integrity and purity of this compound be validated?
- Methodological Answer :
- Analytical Techniques :
NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm) .
Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What in vitro assays are appropriate for preliminary biological activity screening?
- Methodological Answer :
- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ determination) .
- Anti-inflammatory Potential : Inhibition of COX-2 enzyme via ELISA .
- Antimicrobial Screening : Broth microdilution (MIC against Gram+/Gram− bacteria, fungi) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Use recombinant kinases (e.g., EGFR, VEGFR) to measure IC₅₀ values via fluorescence polarization .
- Molecular Docking : Perform simulations (AutoDock Vina) to predict binding modes with targets like tubulin or DNA topoisomerases .
- SAR Analysis : Compare analogs (e.g., varying methoxy positions) to identify critical substituents for activity .
Q. How should researchers address contradictions in biological data (e.g., variable IC₅₀ values across studies)?
- Methodological Answer :
- Replicate Experiments : Use triplicate measurements and standardized protocols (e.g., ATP-based cell viability assays) .
- Orthogonal Validation : Confirm activity via alternative methods (e.g., SPR for binding affinity vs. cell-based assays) .
- Assay Conditions : Control variables like serum concentration, cell passage number, and solvent (DMSO ≤0.1%) .
Q. What computational approaches are suitable for predicting physicochemical properties and ADMET profiles?
- Methodological Answer :
- QSAR Modeling : Use Schrödinger’s QikProp to predict logP, solubility, and BBB permeability .
- Metabolic Stability : Simulate Phase I/II metabolism (CYP450 isoforms) with StarDrop’s DEREK Nexus .
- Toxicity Prediction : Apply ProTox-II for hepatotoxicity and mutagenicity risk assessment .
Q. How can researchers evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .
- Plasma Stability : Use human plasma (37°C, 1–6h); quantify parent compound using LC-MS/MS .
Q. What strategies are recommended for studying polymorphism or crystallinity?
- Methodological Answer :
- XRD Analysis : Characterize crystal forms (e.g., monoclinic vs. triclinic) with Bruker D8 Venture .
- DSC/TGA : Assess thermal stability (melting points, decomposition temperatures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
